Cas no 66466-57-7 (3-bromo-1,4-dichlorobutan-2-ol)
3-bromo-1,4-dichlorobutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1,4-dichlorobutan-2-ol
- 66466-57-7
- EN300-1136741
-
- Inchi: 1S/C4H7BrCl2O/c5-3(1-6)4(8)2-7/h3-4,8H,1-2H2
- InChI Key: QKUCLKMHTBYEHV-UHFFFAOYSA-N
- SMILES: BrC(CCl)C(CCl)O
Computed Properties
- Exact Mass: 219.90573g/mol
- Monoisotopic Mass: 219.90573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 62
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
3-bromo-1,4-dichlorobutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136741-1.0g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 1g |
$0.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038938-1g |
3-Bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 1g |
¥7633.00 | 2024-05-04 | ||
| Enamine | EN300-1136741-0.05g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1136741-0.1g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1136741-0.25g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1136741-0.5g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1136741-1g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1136741-2.5g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1136741-5g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1136741-10g |
3-bromo-1,4-dichlorobutan-2-ol |
66466-57-7 | 95% | 10g |
$3929.0 | 2023-10-26 |
3-bromo-1,4-dichlorobutan-2-ol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-bromo-1,4-dichlorobutan-2-ol
Recent Advances in the Study of 3-Bromo-1,4-dichlorobutan-2-ol (CAS: 66466-57-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 3-bromo-1,4-dichlorobutan-2-ol (CAS: 66466-57-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
Recent studies have highlighted the versatility of 3-bromo-1,4-dichlorobutan-2-ol as a key intermediate in the synthesis of more complex bioactive molecules. Its halogenated structure makes it a valuable precursor for the development of novel antimicrobial and anticancer agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the growth of multidrug-resistant bacterial strains, suggesting its potential as a scaffold for new antibiotics.
In addition to its antimicrobial properties, 3-bromo-1,4-dichlorobutan-2-ol has shown promise in the field of oncology. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study attributed this activity to the compound's ability to interfere with cellular signaling pathways involved in tumor proliferation.
The synthesis and optimization of 3-bromo-1,4-dichlorobutan-2-ol have also been the focus of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and purity. Moreover, computational modeling studies have provided insights into the compound's reactivity and potential interactions with biological targets, further guiding its application in drug design.
Despite these promising findings, challenges remain in the development of 3-bromo-1,4-dichlorobutan-2-ol-based therapeutics. Issues such as bioavailability, toxicity, and metabolic stability need to be addressed through further preclinical studies. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for continued investigation in the pharmaceutical sciences.
In conclusion, 3-bromo-1,4-dichlorobutan-2-ol (CAS: 66466-57-7) represents a valuable tool in chemical biology and drug discovery. Ongoing research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for innovative treatments in various disease areas.
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